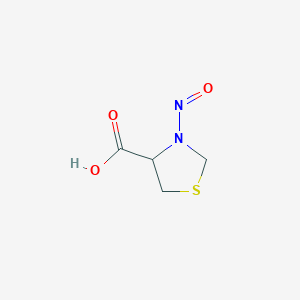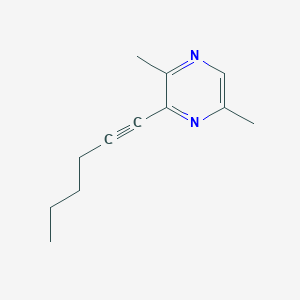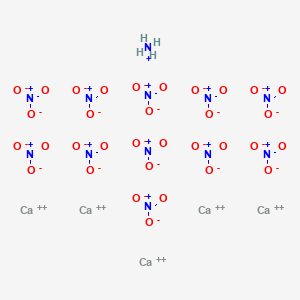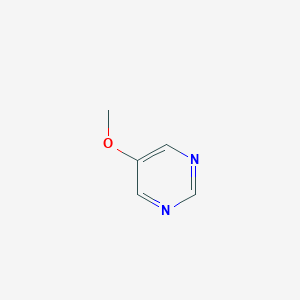
5-Methoxypyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-methoxypyrimidine derivatives involves various strategies, including alkylation, thiation, and amination reactions. Stout and Robins (1972) described the synthesis of several 5-methoxypyrimidine nucleosides, such as 5-methoxyuridine and 5-methoxycytidine, through alkylation of 2,4-bis(trimethyIsilyI)-5-methoxyuracil with appropriately blocked halosugars (Stout & Robins, 1972). This method highlights the versatility of 5-methoxypyrimidine derivatives in synthesizing nucleoside analogs.
Molecular Structure Analysis
The molecular structure of 5-methoxypyrimidine derivatives is central to their reactivity and biological activity. For instance, Saygılı, Batsanov, and Bryce (2004) synthesized 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid via lithium-halogen exchange reactions, followed by Suzuki cross-coupling reactions to yield heteroarylpyrimidines (Saygılı, Batsanov, & Bryce, 2004). The structural analysis of these compounds, including X-ray crystallography, provides insight into the arrangement of atoms and the potential for further chemical modifications.
Chemical Reactions and Properties
5-Methoxypyrimidine undergoes a variety of chemical reactions, showcasing its chemical versatility. Brown and Lee (1970) explored the thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines, demonstrating how substituents affect the reactivity and rearrangement pathways of methoxypyrimidines (Brown & Lee, 1970). These reactions are crucial for understanding the chemical properties and potential applications of 5-methoxypyrimidine derivatives.
Aplicaciones Científicas De Investigación
Hallucinogenic Effects and Antipsychotic Drug Development : A study found that 5-MeO-DMT, a component of Ayahuasca, disrupts cortical function in rats, similar to other hallucinogens, and can be reversed by antipsychotic drugs. This suggests potential applications in understanding hallucinations and identifying new targets for antipsychotic drug development (Riga et al., 2014).
Anticancer Activity : Novel 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines exhibit moderate to high anticancer activity, particularly against MCF-7 and HepG2 cancer cell lines, by inhibiting tubulin polymerization and causing cell death (Liu et al., 2020).
Anti-Inflammatory Properties : A novel class of 5-cyanopyrimidine-based inhibitors of p38alpha MAP kinase demonstrates potent, selective, and orally active anti-inflammatory properties, potentially useful in treating acute inflammation and autoimmune diseases (Liu et al., 2005).
Learning and Memory Performance : The hydrophobic 5-HT4 receptor agonist (RS 67333) improves learning and memory performance in rats, suggesting potential neurological applications (Marchetti et al., 2000).
Kinase Inhibitor Synthesis : A study successfully synthesized two series of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, offering a new approach for drug discovery in this area (Wada et al., 2012).
Endocrine System Disruption : 5-MEO-DIPT, a related compound, alters cognitive tasks in rats and disrupts the endocrine system, indicating potential risks for human use (Williams et al., 2007).
Cancer Treatment : Enhanced pharmacokinetic information and predictive pharmacologic testing can improve the clinical utility of fluoropyrimidines in cancer treatment (Myers et al., 1976).
Antiviral Activity : The 5-methyl derivative of a related compound shows potent inhibitory activity against HIV-1, indicating potential in retrovirus treatment (Hocková et al., 2003).
Chemotherapy Enhancement : CDHP enhances the antitumor activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity in human tumor cells, potentially improving effectiveness in cancer treatment (Takechi et al., 2002).
Antibiotic Potential : The synthesis and biochemistry of 5-hydroxymethylpyrimidines, including potential as biologically active compounds and antibiotics, are explored in a research chapter (Ulbricht, 1965).
Radioactive Labeling : A versatile method for 14C labeling of 2-methoxypyrimidine-5-carboxylic acid has been developed, useful in various research applications (Murthy & Ullas, 2009).
Mecanismo De Acción
Target of Action
5-Methoxypyrimidine is a pyrimidine derivative . Pyrimidine derivatives are known to have a high degree of structural diversity and are broadly applied in therapeutic disciplines . .
Mode of Action
Pyrimidine derivatives are known to interact with a variety of targets, including enzymes, cellular receptors, ion channels, dna, and transcription factors . The interaction of 5-Methoxypyrimidine with its targets would likely result in changes at the molecular level, influencing cellular functions .
Biochemical Pathways
Pyrimidines, including 5-Methoxypyrimidine, play a crucial role in various biochemical pathways. They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, and interconversion of these compounds .
Pharmacokinetics
A drug-like molecule, which 5-methoxypyrimidine could be considered, generally possesses physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified . These properties would impact the compound’s bioavailability.
Result of Action
Given that pyrimidines are integral to various cellular functions, it can be inferred that 5-methoxypyrimidine could potentially influence a range of cellular processes, depending on its specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, humidity, and pH can affect a compound’s stability and efficacy . .
Propiedades
IUPAC Name |
5-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-2-6-4-7-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIADELSANNMYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341494 | |
| Record name | 5-Methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyrimidine | |
CAS RN |
31458-33-0 | |
| Record name | 5-Methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While the provided articles focus on derivatives of 5-Methoxypyrimidine, we can deduce its basic properties. The molecular formula for 5-Methoxypyrimidine is C5H6N2O. Its molecular weight is 110.11 g/mol. Spectroscopic data would include characteristic peaks in NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy, specific to the molecule's structure. For example, we would expect a strong IR absorbance around 1600 cm-1 for the C=N stretching vibration in the pyrimidine ring.
ANone: Research [] investigated the solubility of 2,4-Dichloro-5-methoxypyrimidine in various solvents (ethyl ethanoate, methanol, ethanol, acetone, tetrachloromethane, and heptane) at temperatures ranging from 295 K to 320 K. The study found that solubility generally increased with increasing temperature. Additionally, the solubility was higher in polar solvents like methanol and ethanol compared to non-polar solvents like heptane and tetrachloromethane. These findings are consistent with general solubility principles.
ANone: A study [] explored the interaction between 2-sulfanilamido-5-methoxypyrimidine (SM), a sulfonamide drug, and furosemide, a diuretic. Normally, SM exhibits a concentration gradient within the kidney, with higher levels in the papilla compared to the cortex. This gradient was significantly reduced by the administration of furosemide. This interaction highlights the potential for altered drug distribution and efficacy when multiple medications are used simultaneously.
ANone: Research [] examined the thermal properties of 2-sulfanilamido-5-methoxypyrimidine polymorphs (different crystal structures of the same molecule). It was found that these polymorphs exhibited distinct thermal behaviors, including different melting points and enthalpy changes during solid-solid transitions. Understanding these properties is crucial for pharmaceutical applications, particularly for drug formulation and storage stability.
ANone: Yes, 5-Methoxypyrimidine derivatives are valuable building blocks in medicinal chemistry. For instance, a study [] detailed the synthesis of Avitriptan, a potent 5-HT1D receptor agonist used in migraine treatment. The synthesis involved using 4-chloro-5-methoxypyrimidine as a key intermediate, highlighting the importance of these derivatives in drug development.
ANone: Research [] explored the use of chloropyrimidine compounds, including 2,4-dichloro-5-methoxypyrimidine (DMP), for modifying cotton fabrics. The study found that grafting these compounds onto cotton improved its anti-pilling properties and enhanced its dyeability with reactive dyes. This application demonstrates the potential of 5-Methoxypyrimidine derivatives in material science.
ANone: Yes, a study [] describes the development of [18F]N2B-0518, a PET imaging probe. This probe incorporates a 5-methoxypyrimidine moiety within its structure and exhibits high selectivity for the GluN2B subunit of N-methyl-d-aspartate receptors (NMDARs) in the brain. This development is significant for studying NMDARs in vivo, which play a crucial role in various neurological processes and disorders.
ANone: Yes, research [] outlines various synthetic approaches to obtain 5-methoxypyrimidine nucleosides, which are essential components of nucleic acids. For instance, 5-methoxyuridine and its arabinose analog were synthesized using alkylation reactions with suitably protected sugars. These synthetic strategies are crucial for developing modified nucleosides with potential therapeutic applications.
ANone: Yes, as described in study [], unexpected cyclization and fragmentation products can arise during the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. The study emphasizes the importance of carefully considering reaction conditions and potential side reactions when synthesizing substituted aminopyrimidines.
ANone: While a comprehensive historical overview is not provided in the given research, several articles highlight key aspects. Research [] focuses on a novel synthesis of 2-sulfanilamido-5-methoxypyrimidine, indicating ongoing efforts to improve its production. Articles like [, , , , ] explore early pharmacological and clinical studies, demonstrating its historical significance as a long-acting sulfonamide drug.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)

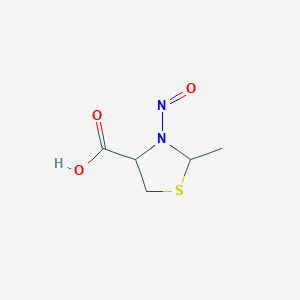
![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
